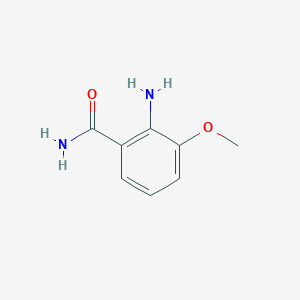

2-Amino-3-methoxybenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSGITANKLIJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594900 | |

| Record name | 2-Amino-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106782-78-9 | |

| Record name | 2-Amino-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Amino-3-methoxybenzamide" fundamental properties

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and drug discovery. It prioritizes actionable protocols, mechanistic insight, and validated data.

A Pivotal Pharmacophore & Synthetic Precursor in PARP/Tankyrase Inhibitor Design

Executive Summary

2-Amino-3-methoxybenzamide (CAS: 106782-78-9) is a functionalized aniline derivative that serves as a critical "privileged scaffold" in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and Tankyrase (TNKS) inhibitors. Unlike simple benzamides, the 3-methoxy substitution provides unique steric and electronic properties that influence binding affinity in the nicotinamide pocket of ADP-ribosyltransferases.

Its primary utility lies in its role as a late-stage intermediate for constructing fused heterocycles—specifically 8-methoxyquinazolin-4(3H)-ones —which are potent chemotherapeutic agents and Wnt signaling pathway antagonists. This guide details its physicochemical profile, validated synthesis protocols, and mechanistic applications in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 2-Amino-3-methoxybenzamide |

| CAS Number | 106782-78-9 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Off-white to tan crystalline solid |

| Melting Point | 161–162 °C [1] |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water |

| pKa (Predicted) | ~14.3 (Amide), ~3.5 (Aniline) |

| Key Functional Groups | Primary Amide (H-bond donor/acceptor), Primary Amine (Nucleophile), Methoxy (H-bond acceptor/Steric bulk) |

Synthesis & Purification Protocols

The synthesis of 2-amino-3-methoxybenzamide is a classic reduction sequence starting from 3-methoxy-2-nitrobenzoic acid. The following protocol is optimized for yield and purity, minimizing the formation of oxidative impurities.

Workflow Diagram: Synthesis from Nitro-Precursor

Figure 1: Step-wise synthesis pathway converting the nitro-acid precursor to the target amino-benzamide.

Detailed Protocol

Step 1: Amidation (Nitro-Benzamide Formation)

-

Activation: Dissolve 3-methoxy-2-nitrobenzoic acid (10.0 g, 50.7 mmol) in anhydrous thionyl chloride (40 mL).

-

Reflux: Heat under reflux for 2–3 hours until gas evolution ceases.

-

Evaporation: Remove excess thionyl chloride in vacuo. Azeotrope with toluene (2 × 50 mL) to remove trace acid chloride.

-

Amidation: Dissolve the residue in anhydrous THF (100 mL). Add dropwise to a stirred solution of saturated aqueous ammonia (100 mL) at 0 °C.

-

Isolation: Stir for 30 minutes. Evaporate THF/water to dryness or filter the precipitate.

Step 2: Reduction (Target Formation)

Note: Catalytic hydrogenation is preferred for cleanliness, but Iron/Acetic acid is robust for gram-scale.

-

Dissolution: Dissolve 3-methoxy-2-nitrobenzamide (7.0 g) in Ethanol (150 mL).

-

Catalyst: Add Raney Nickel (~0.5 g) or 10% Pd/C (0.3 g) under Argon.

-

Hydrogenation: Stir under a Hydrogen atmosphere (balloon or 50 psi) for 4–6 hours at room temperature. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for disappearance of the nitro spot.

-

Workup: Filter through a Celite pad to remove the catalyst.[3] Caution: Raney Ni is pyrophoric.

-

Purification: Concentrate the filtrate. Recrystallize from Ethyl Acetate/Hexane to yield colorless/tan crystals.[1]

Mechanistic Profiling: The "Privileged Scaffold"

PARP-1 Binding Mode

2-Amino-3-methoxybenzamide mimics nicotinamide , the natural substrate of PARP enzymes.

-

The Amide Anchor: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain [2].

-

The 3-Methoxy Effect: The methoxy group at position 3 induces a conformational twist and fills a hydrophobic sub-pocket, often improving selectivity over other ADP-ribosyltransferases compared to unsubstituted benzamides.

-

Fragment Utility: While the molecule itself has moderate IC50 (micromolar range), it is the essential starting fragment for high-affinity inhibitors.

Quinazolinone Cyclization (The "Killer App")

The most significant application of this compound is its cyclization into 8-methoxyquinazolin-4(3H)-ones . This transformation locks the bioactive conformation, increasing potency by 100-1000 fold.

Reaction Logic: The 2-amino group attacks a one-carbon electrophile (Formic acid, Orthoesters, or Aldehydes), followed by dehydration to close the pyrimidine ring.

Figure 2: Cyclization workflow to generate the bioactive quinazolinone core.

Experimental Protocol for Cyclization:

-

Suspend 2-amino-3-methoxybenzamide (1.0 equiv) in Formic Acid (excess).

-

Heat to 100 °C for 8 hours.

-

Cool and quench with ice water.

-

Filter the white precipitate (8-methoxyquinazolin-4(3H)-one).[2][4]

-

Application: This core is further derivatized at the 2-position to create Tankyrase inhibitors (e.g., XAV939 analogs) [3].

Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Precautions:

-

PPE: Wear nitrile gloves and safety glasses.

-

Inhalation: Handle the powder in a fume hood to avoid dust inhalation.

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline group.

References

-

Griffin, R. J., et al. (1998). Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP).[5] Journal of Medicinal Chemistry.[5]

- Penning, T. D. (2010). Small-Molecule Inhibitors of Poly(ADP-ribose) Polymerase-1. Current Opinion in Drug Discovery & Development.

-

Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology.

-

PubChem Compound Summary. (2025). 2-Amino-3-methoxybenzamide (CID 18536571). National Center for Biotechnology Information.

-

Patent WO2014087165A1. (2014).[1] Tankyrase Inhibitors.[6] (Describes the use of the title compound as a key intermediate).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN1081624C - Benzamide analogs, useful as PARP (ADP-ribosyltransferase, ADRPT) DNA repair enzyme inhibitors - Google Patents [patents.google.com]

- 4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO2014087165A1 - Tankyrase inhibitors - Google Patents [patents.google.com]

2-Amino-3-methoxybenzamide (CAS 106782-78-9): A Pivotal Scaffold in PARP and Quinazolinone Medicinal Chemistry

Executive Summary

2-Amino-3-methoxybenzamide (CAS 106782-78-9 ) is a highly specialized benzamide derivative serving as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP ) inhibitors and 8-methoxyquinazolin-4(3H)-one scaffolds.[1][2] Its structural uniqueness lies in the 1,2,3-substitution pattern, where the 3-methoxy group provides steric bulk and electron-donating properties that influence the binding affinity and metabolic stability of downstream pharmacophores. This guide details its physicochemical properties, validated synthesis routes, and its strategic role in developing inhibitors for the Wnt/

Part 1: Chemical Identity & Physicochemical Properties

Structural Analysis

The molecule features a benzamide core substituted at the ortho position (C2) with an amino group and at the meta position (C3) with a methoxy group. This arrangement facilitates the formation of an intramolecular hydrogen bond between the C2-amino proton and the C1-amide carbonyl, locking the molecule into a planar conformation essential for cyclization reactions.

| Property | Data | Note |

| CAS Number | 106782-78-9 | Verified Identifier |

| IUPAC Name | 2-Amino-3-methoxybenzamide | Also: 3-Methoxyanthranilamide |

| Molecular Formula | ||

| Molecular Weight | 166.18 g/mol | |

| Appearance | White to light beige solid | Crystalline powder |

| Melting Point | 139–141 °C | Experimental value [1, 2] |

| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water |

| pKa (Calculated) | ~15.6 (Amide), ~3.5 (Aniline) | Weakly basic aniline nitrogen |

| LogP | 0.60 | Lipophilic, membrane permeable |

Pharmacophore Features[2][3][4][5][6][7][8][9][10][11]

-

H-Bond Donors (2): The primary amide (

) and the aniline amine ( -

H-Bond Acceptors (3): The amide carbonyl, the methoxy oxygen, and the aniline nitrogen.

-

Steric Bulk: The 3-methoxy group prevents rotation and fills hydrophobic pockets in enzyme active sites (e.g., PARP-1).

Part 2: Validated Synthetic Protocols

The synthesis of 2-amino-3-methoxybenzamide typically proceeds via the reduction of its nitro-precursor.[3] The following protocol is synthesized from patent literature and process chemistry optimization [1, 3].

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis from commercially available 3-methoxy-2-nitrobenzoic acid.

Detailed Experimental Protocol

Step 1 & 2: Formation of 3-Methoxy-2-nitrobenzamide

-

Reagents: 3-Methoxy-2-nitrobenzoic acid (10.0 g, 51 mmol), Thionyl Chloride (

, 40 mL). -

Procedure: Reflux the acid in thionyl chloride for 2 hours. Evaporate excess

under vacuum.[4] Azeotrope with toluene (2x) to remove traces. -

Amidation: Dissolve the residue in THF (100 mL) and add dropwise to a stirred saturated aqueous ammonia solution at 0°C.

-

Isolation: Evaporate solvent. Recrystallize from ethanol/water.

-

Yield: ~95% (Pink solid, mp 212–214 °C).

Step 3: Reduction to 2-Amino-3-methoxybenzamide

-

Reagents: 3-Methoxy-2-nitrobenzamide (7.0 g), Raney Nickel (0.5 g), Ethanol (150 mL).

-

Procedure: Hydrogenate at 50 psi (3.45 bar) at room temperature for 4 hours.

-

Workup: Filter off the catalyst (Caution: Pyrophoric). Evaporate the filtrate.

-

Purification: Recrystallize from ethyl acetate/petroleum ether.

-

Result: White crystalline solid, mp 139–141 °C [1].

Part 3: Applications in Medicinal Chemistry[3][4][9][10][11]

Precursor for 8-Methoxyquinazolin-4(3H)-ones

The primary utility of CAS 106782-78-9 is as a "cyclization-ready" scaffold. Reaction with formic acid or orthoesters yields 8-methoxyquinazolin-4(3H)-one , a pharmacophore found in potent inhibitors of the Wnt/

Mechanism: The C2-amino group attacks the electrophilic carbon of the formylating agent, followed by ring closure onto the amide nitrogen.

Figure 2: Cyclization pathway to the bioactive quinazolinone core.

PARP Inhibition & SAR (Structure-Activity Relationship)

Benzamides are classic mimetics of the nicotinamide moiety of

-

Binding Mode: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket.

-

Role of 3-Methoxy: The methoxy group at position 3 (which becomes position 8 in quinazolinones) induces a specific electronic environment that enhances selectivity against specific PARP isoforms and improves solubility compared to the unsubstituted analog.

-

Prodrug Development: The amide nitrogen can be derivatized (e.g., with nitro-heterocycles) to create hypoxia-activated prodrugs that release the active inhibitor only in the tumor microenvironment [2].

Part 4: Handling & Safety Data

Signal Word: WARNING

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Storage: Store at -20°C for long-term stability. Keep container tightly closed in a dry, well-ventilated place.

-

Incompatibility: Strong oxidizing agents.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Griffin, R. J., et al. (1992). Benzamide analogs, useful as PARP DNA repair enzyme inhibitors.[4][5][6][7] US Patent 5,482,941. Link (Describes synthesis and mp 139-141°C).[2]

-

Gu, Y., et al. (2019). Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors. Molecules, 24(8), 1548. Link (Validates synthesis and application in prodrugs).

-

Neogi, K., et al. (2022).[1][8] Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting

-catenin/TCF4 signaling pathway.[1] Translational Oncology, 19, 101395.[1][8] Link (Details conversion to quinazolinones). - Skalitzky, D. J., et al. (2003). Tricyclic Benzimidazoles as Potent PARP-1 Inhibitors. Journal of Medicinal Chemistry, 46(2), 210-213. (Contextualizes benzamide pharmacophore).

Sources

- 1. researchgate.net [researchgate.net]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]

- 4. CN1081624C - Benzamide analogs, useful as PARP (ADP-ribosyltransferase, ADRPT) DNA repair enzyme inhibitors - Google Patents [patents.google.com]

- 5. 2-Amino-3-methylbenzamide|Research Chemical [benchchem.com]

- 6. WO2014087165A1 - Tankyrase inhibitors - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"2-Amino-3-methoxybenzamide" molecular structure and weight

An In-depth Technical Guide to 2-Amino-3-methoxybenzamide

Introduction

2-Amino-3-methoxybenzamide is an aromatic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern on the benzene ring, featuring an amino group ortho to a methoxy group and a carboxamide group, provides a versatile scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its relevance to researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting chemical properties. A thorough understanding of these aspects is critical for its effective application in research and synthesis.

Molecular Identity

The identity of 2-Amino-3-methoxybenzamide is defined by its molecular formula, weight, and systematic nomenclature.

-

Molecular Weight: 166.18 g/mol [2]

Common synonyms for this compound include 3-methoxyanthranilamide and 2-Amino-m-anisamide.[2]

Structural Representation

The spatial arrangement of atoms and functional groups in 2-Amino-3-methoxybenzamide is crucial for its reactivity and interaction with biological targets. The structure features a benzene ring substituted with an amino (-NH₂), a methoxy (-OCH₃), and a carboxamide (-CONH₂) group at positions 2, 3, and 1, respectively.

Caption: 2D structure of 2-Amino-3-methoxybenzamide.

Physicochemical Data Summary

A summary of the key physicochemical properties of 2-Amino-3-methoxybenzamide is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [2] |

| IUPAC Name | 2-amino-3-methoxybenzamide | [1][2] |

| CAS Number | 106782-78-9 | [1][2] |

| Canonical SMILES | COC1=CC=CC(=C1N)C(=O)N | [2] |

| InChI | InChI=1S/C8H10N2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | [1][2] |

| Hydrogen Bond Donors | 2 | [1][2] |

| Hydrogen Bond Acceptors | 3 | [1][2] |

Synthesis and Reactivity

While specific, detailed synthetic protocols for 2-Amino-3-methoxybenzamide are not extensively published in readily available literature, its structure suggests that it can be synthesized from precursors such as 2-amino-3-methoxybenzoic acid or its derivatives. General methods for the formation of benzamides, such as the activation of a corresponding carboxylic acid and subsequent reaction with ammonia or an ammonia equivalent, would be applicable.

The reactivity of 2-Amino-3-methoxybenzamide is characterized by the interplay of its three functional groups. The amino group can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. The amide functionality can be hydrolyzed under acidic or basic conditions. The aromatic ring is activated towards electrophilic substitution, with the directing effects of the amino and methoxy groups influencing the position of incoming substituents.

Applications in Drug Discovery and Development

The primary utility of 2-Amino-3-methoxybenzamide lies in its role as an intermediate in the synthesis of pharmacologically active molecules. The benzamide scaffold is a common feature in many therapeutic agents.

Hedgehog Signaling Pathway Inhibitors

A notable application of derivatives of 2-methoxybenzamide is in the development of inhibitors of the Hedgehog (Hh) signaling pathway.[3][4] Aberrant activation of this pathway is implicated in the development of various cancers.[4] The 2-methoxybenzamide core can be elaborated to produce potent antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway.[4]

Antimicrobial Agents

Benzamide derivatives have also been investigated for their antimicrobial properties.[5] For instance, 3-methoxybenzamide was an early lead compound in the development of antibacterials that target the FtsZ protein, which is essential for bacterial cell division.[5] While 2-Amino-3-methoxybenzamide itself is not highlighted as a direct antimicrobial, its structural motifs are relevant to this area of research.

Safety and Handling

General Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

2-Amino-3-methoxybenzamide is a key chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of targeted cancer therapies and novel antimicrobial agents. Its molecular structure provides a versatile platform for chemical modification, enabling the exploration of new therapeutic modalities. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.

References

-

ChemBK. 2-Amino-N-(3-methoxypropyl)benzamide. [Link]

-

PubChem. 2-Amino-3-methoxybenzaldehyde. [Link]

-

National Center for Biotechnology Information. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]

-

MDPI. Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. [Link]

-

PubChem. 2-Amino-3-methoxybenzamide. [Link]

-

PubChem. 2-Amino-3-methylbenzamide. [Link]

- Google Patents. Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.

-

Chem-Supply. MSDS of 2-amino-3-methoxybenzaldehyde. [Link]

-

Semantic Scholar. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]

-

IUPAC. Nomenclature and Symbolism for Amino Acids and Peptides. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Amino-3-methoxybenzamide | C8H10N2O2 | CID 18536571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-3-methylbenzamide | C8H10N2O | CID 14221807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

2-Amino-3-methoxybenzamide: A Pivotal Scaffold in Epigenetic and Kinase Modulator Synthesis

CAS Number: 106782-78-9 Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol [1][2][3][4]

Executive Summary & Chemical Profile[5][6]

2-Amino-3-methoxybenzamide is a specialized synthetic intermediate that serves as a critical pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and Tankyrase (TNKS) inhibitors . Historically, it gained prominence as the direct precursor to NU1025 , one of the first potent small-molecule PARP inhibitors developed at Newcastle University.

Unlike generic benzamides, the 3-methoxy substitution provides a unique steric and electronic profile. It acts as a "gateway" functional group: it can be retained to enforce hydrophobic contacts in the enzyme binding pocket or demethylated to yield a hydroxyl group (as in NU1025) for hydrogen bonding networks. This guide explores its synthesis, historical evolution from DNA repair research to Wnt signaling modulation, and practical laboratory protocols.

Historical Context: The Newcastle Connection

The history of 2-amino-3-methoxybenzamide is inextricably linked to the search for chemosensitizers that could inhibit DNA repair mechanisms in cancer cells.

The PARP Era (1990s)

In the early 1990s, researchers identified that 3-aminobenzamide was a weak inhibitor of PARP. To improve potency, the Newcastle University drug discovery group (led by Griffin and Golding) explored conformational restrictions. They hypothesized that cyclizing the benzamide into a quinazolinone core would lock the molecule in a bioactive conformation mimicking nicotinamide (the substrate of PARP).

2-Amino-3-methoxybenzamide emerged as the essential "pre-cyclization" scaffold.

-

The Breakthrough: It was synthesized as the immediate precursor to 8-methoxy-2-methylquinazolin-4(3H)-one .

-

The Optimization: Subsequent demethylation yielded NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one), which was orders of magnitude more potent than 3-aminobenzamide.

The Wnt/Tankyrase Era (2010s-Present)

More recently, this scaffold has found new utility in targeting the Wnt/

Synthetic Pathways & Causality

The synthesis of 2-amino-3-methoxybenzamide is a lesson in regiochemical control. The standard route begins with 3-methoxy-2-nitrobenzoic acid. The "causality" here dictates that the amide bond must be formed before the nitro group reduction to prevent self-polymerization or side reactions involving the free aniline.

DOT Diagram: Synthetic Logic

The following diagram illustrates the primary synthetic route to the title compound and its conversion into the bioactive inhibitor NU1025.

Figure 1: Synthetic genealogy of 2-Amino-3-methoxybenzamide, highlighting its role as the precursor to the NU1025 PARP inhibitor.[5][6][7][8]

Experimental Protocols

Protocol A: Synthesis from 3-Methoxy-2-nitrobenzoic Acid

Rationale: This route is preferred for scale-up due to the availability of the nitro-acid starting material and the high yield of the amidation step.

Step 1: Esterification

-

Dissolve 3-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 vol).

-

Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise.

-

Reflux for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Concentrate in vacuo to yield the methyl ester.

Step 2: Amidation

-

Dissolve the crude methyl ester in Methanol saturated with NH₃ (or 7N NH₃ in MeOH).

-

Stir in a sealed pressure vessel at room temperature for 16 hours.

-

Precipitate the product by concentrating and adding cold diethyl ether.

-

Filter to collect 3-methoxy-2-nitrobenzamide .[6]

Step 3: Nitro Reduction (The Critical Step) Note: Catalytic hydrogenation is cleaner, but Iron/Acetic acid is more robust if halogen substituents are present elsewhere.

-

Suspend 3-methoxy-2-nitrobenzamide in Methanol (20 vol).

-

Add 10% Pd/C catalyst (10 wt% loading).

-

Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.

-

Filter through Celite to remove Pd/C.

-

Concentrate to yield 2-amino-3-methoxybenzamide as a crystalline solid.

Protocol B: Cyclization to Quinazolinone (NU1025 Precursor)

Rationale: This demonstrates the scaffold's utility in heterocycle formation.

-

Dissolve 2-amino-3-methoxybenzamide in anhydrous THF.

-

Add Acetyl Chloride (1.1 eq) and Pyridine (1.2 eq).

-

Stir at RT for 2 hours (forming the intermediate amide).

-

Treat with aqueous NaOH (2M) and heat to reflux for 1 hour to induce cyclization.

-

Acidify with HCl to precipitate 8-methoxy-2-methylquinazolin-4(3H)-one .

Biological Mechanism & SAR

Why is the 3-methoxy group critical?

-

Conformational Lock: In the context of quinazolines (like NU1025), the substituent at the 8-position (derived from the 3-methoxy of the benzamide) points towards the solvent interface or interacts with the ribose binding site of PARP.

-

Hydrogen Bonding: When demethylated to a hydroxyl (as in NU1025), it forms a crucial intramolecular hydrogen bond or interacts with Glu988 in the PARP active site, mimicking the amide of nicotinamide.

-

Solubility: The methoxy group improves the lipophilicity of the intermediate, facilitating cell membrane permeability before metabolic processing.

DOT Diagram: Biological Pathway (Wnt/Tankyrase)

The following diagram details how inhibitors derived from this scaffold affect the Wnt signaling cascade.

Figure 2: Mechanism of Action. By inhibiting Tankyrase, the scaffold stabilizes the Axin complex, promoting the degradation of Beta-Catenin and halting oncogenic transcription.

Physicochemical Data Summary

| Property | Value | Notes |

| Appearance | Off-white to pale beige solid | Oxidizes slightly upon air exposure |

| Melting Point | 148–152 °C | Varies slightly by crystal habit |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water |

| pKa (Amine) | ~3.5–4.0 | Weakly basic due to amide resonance |

| Storage | 2–8°C, Inert atmosphere | Hygroscopic; protect from light |

References

-

Griffin, R. J., et al. (1995). "Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)." Journal of Medicinal Chemistry, 41(26), 5247–5256. Link(Seminal paper describing the synthesis of NU1025 via the 2-amino-3-methoxybenzamide intermediate).

- Golding, B. T., et al. (1996). "Prodrugs of PARP Inhibitors." Newcastle University Patents. (Describes the use of the benzamide scaffold in prodrug design).

-

Venkatesan, A. M., et al. (2010). "Design and synthesis of novel diaminoquinazolines with in vivo efficacy for β-catenin/T-cell transcriptional factor 4 pathway inhibition." Journal of Medicinal Chemistry, 53(6), 2636–2645. Link(Application of the scaffold in Wnt/Tankyrase inhibition).

-

Neogi, K., et al. (2022).[6][7][8] "Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway."[7] Translational Oncology, 19, 101395.[6][7] Link(Modern protocol for converting 2-amino-3-methoxybenzamide into cytotoxic agents).

-

BenchChem. (2024). "2-Amino-3-methoxybenzamide Structure and Applications." Link(Physicochemical data verification).

Sources

- 1. 106782-78-9|2-Amino-3-methoxybenzamide|BLD Pharm [bldpharm.com]

- 2. Pi Chemicals System [pipharm.com]

- 3. 2-Amino-3-methoxybenzamide , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. 3-METHOXY-2-NITROBENZOIC ACID | 4920-80-3 [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2014087165A1 - Tankyrase inhibitors - Google Patents [patents.google.com]

2-Amino-3-methoxybenzamide: A Strategic Scaffold for 8-Methoxyquinazolinone Synthesis

Executive Summary

In the landscape of privileged structures, 2-Amino-3-methoxybenzamide (CAS 106782-78-9) occupies a critical niche as the primary precursor for 8-methoxyquinazolin-4(3H)-ones . While the benzamide moiety itself possesses intrinsic PARP-inhibitory activity, its true utility lies in its role as a "turn-key" building block for polycyclic heterocycles.

The presence of the methoxy group at the 3-position (ortho to the amino group) introduces unique steric and electronic properties. Upon cyclization, this substituent translates to the 8-position of the quinazolinone scaffold—a region often exploited to induce atropisomerism or fill hydrophobic pockets in targets like

Chemical Profile & Structural Logic

Understanding the atom-mapping between the building block and the final drug scaffold is essential for SAR (Structure-Activity Relationship) design.

Atom Mapping: Benzamide to Quinazolinone

The transformation of 2-amino-3-methoxybenzamide to a quinazolinone involves the condensation of the amino group (N2) and the amide nitrogen with an electrophilic carbon source (e.g., aldehydes, orthoesters).[1]

| Feature | Starting Material (Benzamide Numbering) | Final Scaffold (Quinazolinone Numbering) | Impact on Activity |

| Amide Carbon | C1 | C4 (Carbonyl) | H-bond acceptor (Key for kinase hinge binding) |

| Amine Nitrogen | N attached to C2 | N1 | Proton acceptor/donor depending on tautomer |

| Methoxy Group | C3 (Ortho to Amine) | C8 | Steric Lock / Selectivity Filter |

Electronic Effects

The 3-methoxy group acts as an electron-donating group (EDG) via resonance.

-

Nucleophilicity: It increases the electron density on the adjacent amino group (N2), making it more nucleophilic than the unsubstituted analog. This often results in faster cyclization rates during quinazolinone formation.

-

Conformation: The steric bulk of the methoxy group forces the adjacent amino group out of planarity, potentially pre-organizing the molecule for cyclization (the "gem-dimethyl" effect analogue).

Validated Synthesis Protocols

We present two routes: the Classical Route (robust, scalable) and the Green Route (atom-economical, avoids nitro-intermediates).

Method A: The Nitro-Reduction Route (Classical)

Best for: Large-scale preparation from cheap starting materials.

Workflow Diagram:

Step-by-Step Protocol:

-

Nitration: Treat 3-methoxybenzoic acid with concentrated HNO3/H2SO4 at 0°C. Critical Check: Monitor TLC.[1][2] The major isomer is the 2-nitro derivative due to the directing effects of the -COOH (meta) and -OMe (ortho/para).[3]

-

Esterification: Reflux the crude acid in Methanol with catalytic H2SO4 or Thionyl Chloride (SOCl2) to yield the methyl ester.

-

Amidation: Dissolve the ester in Methanol and bubble Ammonia gas or add 30% aqueous NH4OH. Stir at RT for 12 hours.[4]

-

Checkpoint: The product should precipitate as a yellow solid.[2]

-

-

Reduction (The Critical Step):

-

Reagents: Iron powder (5 equiv), NH4Cl (1 equiv), Ethanol/Water (3:1).

-

Procedure: Reflux the nitrobenzamide in the solvent mixture. Add Iron powder portion-wise to prevent exotherms. Monitor the disappearance of the yellow color (nitro) and appearance of a fluorescent blue spot on TLC (amine).

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. The product, 2-amino-3-methoxybenzamide , typically crystallizes upon cooling.

-

Method B: The Isatoic Anhydride Route (Modern)

Best for: Library synthesis and avoiding unstable intermediates.

-

Cyclization: React 2-amino-3-methoxybenzoic acid with Triphosgene (or CDI) in THF to form the 8-methoxyisatoic anhydride .

-

Ring Opening: Treat the anhydride with Ammonia (0.5 M in dioxane). The nucleophile attacks the anhydride carbonyl, releasing CO2 and yielding the pure benzamide.

Medicinal Chemistry Applications

Case Study: 8-Methoxyquinazolinones as -Catenin/TCF4 Inhibitors

The Wnt/

-

Logic: The 8-methoxy group (derived from our building block) is crucial for disrupting the protein-protein interaction between

-catenin and TCF4. -

SAR Insight: Removal of the 8-methoxy group (using simple 2-aminobenzamide) results in a >10-fold loss of potency. The methoxy group fills a specific hydrophobic cleft near the Arg386 residue of

-catenin.

Experimental Protocol: Cyclization to Quinazolinone

-

Reagent: Triethyl orthoformate (for R=H) or substituted aldehydes.

-

Catalyst: p-Toluenesulfonic acid (pTSA) or Iodine (I2).

-

Procedure:

-

Suspend 2-Amino-3-methoxybenzamide (1.0 eq) in Ethanol.

-

Add aldehyde (1.1 eq) and Iodine (10 mol%).

-

Stir at room temperature for 30 mins, then reflux for 2 hours.

-

Mechanism: Iodine promotes the oxidation of the intermediate dihydroquinazolinone to the aromatic quinazolinone.

-

Result: High yield of 8-methoxy-2-substituted-quinazolin-4(3H)-one .

-

Pathway Visualization: From Building Block to Bioactivity

Figure 1: The translational pathway from chemical synthesis to biological effect.

Quantitative Data & Specifications

| Property | Specification | Notes |

| CAS Number | 106782-78-9 | Verify against 3-methoxybenzamide (different isomer). |

| Molecular Weight | 166.18 g/mol | Ideal for fragment-based drug discovery (FBDD). |

| H-Bond Donors | 2 (NH2) | Critical for solvent interactions. |

| H-Bond Acceptors | 3 (C=O, OMe, N) | |

| Typical Yield (Method A) | 75-85% | Reduction step is yield-limiting. |

| Typical Yield (Method B) | >90% | Higher atom economy. |

Troubleshooting & Stability

-

Self-Condensation: Under highly acidic conditions (e.g., neat polyphosphoric acid), 2-aminobenzamides can self-condense to form macrocycles. Solution: Maintain stoichiometry strictly when using electrophiles.

-

Oxidation Sensitivity: The amino group is electron-rich (activated by the ortho-methoxy). It can oxidize to a dark tar if left in solution with air for days. Storage: Store solid under inert atmosphere (Argon) at 4°C.

-

Regioselectivity: When reacting with unsymmetrical electrophiles, the N2-amine is the primary nucleophile, followed by the amide nitrogen.

References

-

Synthesis of Quinazolinones: Xu, W., et al. "Copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines." Journal of Organic Chemistry, 2021, 86, 5345-5353. Link

-

Medicinal Application (Beta-Catenin): Neogi, K., et al. "Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting

-catenin/TCF4 signaling pathway."[1] Translational Oncology, 2022.[1] Link[1] -

PARP Inhibition: Griffin, R. J., et al. "Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)." Journal of Medicinal Chemistry, 1998, 41(26), 5247-5256. Link

- Green Synthesis: Chen, X., et al. "Iodine-catalyzed efficient synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes." Tetrahedron Letters, 2014.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN1081624C - Benzamide analogs, useful as PARP (ADP-ribosyltransferase, ADRPT) DNA repair enzyme inhibitors - Google Patents [patents.google.com]

- 3. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]

- 4. CN102212035A - Preparation method for sulfamethoxypyrazine - Google Patents [patents.google.com]

- 5. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. CN101343238A - The preparation method of 3-methoxy-N-methyldiphenylamine - Google Patents [patents.google.com]

- 7. 2-Amino-3-methylbenzamide|Research Chemical [benchchem.com]

- 8. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]

- 9. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship of "2-Amino-3-methoxybenzamide" analogs

This technical guide details the structure-activity relationship (SAR) and pharmacological profile of 2-Amino-3-methoxybenzamide analogs. This scaffold represents a critical evolution in epigenetic modulation, specifically functioning as a Zinc-Binding Group (ZBG) for Class I Histone Deacetylase (HDAC) inhibitors.

Optimizing Class I Selective HDAC Inhibition via Kinetic Selectivity

Executive Summary: The Shift from Hydroxamates

In the development of Histone Deacetylase (HDAC) inhibitors, the field has historically relied on hydroxamic acids (e.g., Vorinostat). While potent, hydroxamates suffer from poor pharmacokinetic (PK) profiles and "pan-HDAC" activity, leading to off-target toxicity.

The 2-amino-benzamide class (e.g., Entinostat/MS-275) emerged as a solution, offering Class I isoform selectivity (HDAC 1, 2, 3) and superior stability.[1] The specific introduction of a 3-methoxy substituent onto this benzamide core represents a sophisticated medicinal chemistry tactic to modulate the electronic environment of the aniline nitrogen and impose steric constraints that refine the molecule's fit within the HDAC catalytic pocket.

Mechanistic Pharmacology

The "Slow-Tight" Binding Mechanism

Unlike hydroxamic acids, which exhibit fast-on/fast-off kinetics, 2-amino-3-methoxybenzamide analogs function through a slow-tight binding mechanism .

-

Initial Encounter: The inhibitor enters the HDAC active site.

-

Conformational Change: The 2-amino group undergoes a specific reorientation to coordinate with the catalytic Zinc ion (

). -

Stabilization: The 3-methoxy group provides steric pressure that locks the phenyl ring into a preferred dihedral angle relative to the amide, stabilizing the transition state and prolonging residence time.

Isoform Selectivity (Class I vs. Class II)

The internal cavity of Class I HDACs (HDAC1/2/3) is narrower and more hydrophobic than Class II. The 2-amino-3-methoxybenzamide moiety exploits this by acting as a rigid ZBG that cannot be accommodated by the larger, more flexible pockets of HDAC6 (Class IIb), thereby reducing hematological toxicity.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold can be dissected into three vectors: the Zinc-Binding Domain, the Ortho-Substitution (The 3-Methoxy "Rudder"), and the Cap Group Linker.

Table 1: SAR Impact of Core Modifications

| Structural Vector | Modification | Effect on Activity (HDAC1/2/3) | Mechanistic Rationale |

| ZBG (C1-C2) | Removal of 2-Amino ( | Loss of Activity | The amino group is essential for bidentate chelation of |

| C3 Position | -OCH3 (Methoxy) | Increased Potency | Electronic donation (+M effect) increases electron density on the aniline nitrogen, strengthening Zn-coordination. Steric bulk restricts rotation, lowering entropic penalty upon binding. |

| C3 Position | -H (Unsubstituted) | Moderate Potency | Standard Entinostat-like profile. Good, but lacks the additional electronic stabilization of the methoxy group. |

| C3 Position | -Cl / -Br (Halogen) | Reduced Selectivity | Lipophilic bulk at C3 can clash with the "foot pocket" residues (e.g., Tyr308 in HDAC1). |

| C4/C5 Positions | Fluorine substitution | Variable | Often used to block metabolic oxidation (CYP450), improving half-life without disrupting binding. |

The "3-Methoxy Effect"

The 3-methoxy group is not merely a bystander; it acts as an intramolecular lock . By forming a weak hydrogen bond or electrostatic interaction with the adjacent amide protons or by creating steric repulsion with the C2-amine, it pre-organizes the molecule into the bioactive conformation required for entry into the narrow HDAC active site tunnel.

Visualization: Epigenetic Signaling Pathway

The following diagram illustrates the downstream effects of inhibiting HDAC1/2/3 with a 2-amino-3-methoxybenzamide analog, leading to the reactivation of tumor suppressor genes.

Figure 1: Mechanism of Action. The inhibitor blocks HDAC activity, reversing chromatin condensation and reactivating silenced tumor suppressor genes.

Experimental Protocols

Chemical Synthesis of the Core Scaffold

Objective: Synthesize 2-amino-3-methoxybenzamide from 3-methoxyanthranilic acid.

Reagents:

-

3-Methoxyanthranilic acid (Starting Material)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Ammonium Chloride (

) -

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

Protocol:

-

Activation: Dissolve 3-methoxyanthranilic acid (1.0 eq) in dry DMF under inert atmosphere (

). Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at -

Amidation: Add solid

(2.0 eq) followed by dropwise addition of DIPEA (3.0 eq). -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (active ester disappearance).

-

Workup: Dilute reaction with EtOAc, wash with saturated

(to remove unreacted acid), water, and brine. -

Purification: Dry organic layer over

, concentrate in vacuo. Recrystallize from Ethanol/Water to yield the pure benzamide.

Fluorogenic HDAC Activity Assay

Objective: Quantify the

Reagents:

-

Recombinant Human HDAC1 enzyme.

-

Fluorogenic Substrate: Boc-Lys(Ac)-AMC.

-

Developer Solution (Trypsin/Protease mixture).

Workflow:

-

Incubation: Plate 10

L of HDAC1 enzyme in assay buffer (Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM -

Treatment: Add 20 nL of the test compound (2-amino-3-methoxybenzamide analog) in DMSO via acoustic dispenser (Echo). Incubate for 30 minutes at

to allow "slow-binding" equilibrium. -

Substrate Addition: Add 10

L of Boc-Lys(Ac)-AMC substrate. Incubate for 45 minutes. -

Development: Add 10

L of Developer Solution. The developer cleaves the deacetylated lysine, releasing the fluorescent AMC fluorophore. -

Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm). Calculate

using a 4-parameter logistic fit.

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating these analogs.

Figure 2: Synthetic Workflow. From core scaffold generation to library expansion and biological screening.

References

-

Mechanism of Entinostat (MS-275): Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors with Benzamide Scaffolds." Journal of Biological Chemistry.

-

2-Aminobenzamide SAR: Suzuki, T., et al. (2005). "Design, Synthesis, and Biological Activity of Novel Inhibitors of Histone Deacetylase." Journal of Medicinal Chemistry.

-

Selectivity of Benzamides: Bressi, J. C., et al. (2010). "Exploration of the 2-amino-benzamide pharmacophore for histone deacetylase inhibition."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters.

-

Kinetic Selectivity: Beghini, A., et al. (2018). "Class I HDAC inhibitors in cancer therapy: A review." Pharmacological Research.

-

Chemical Data: PubChem Compound Summary for CID 18536571, 2-Amino-3-methoxybenzamide.

Sources

- 1. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-3-methylbenzamide|Research Chemical [benchchem.com]

- 4. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-methoxybenzamide: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-3-methoxybenzamide, a small molecule with significant potential in oncological research and drug development. We will delve into its chemical characteristics, synthesis, and explore its putative mechanism of action as a PARP inhibitor, drawing upon the established knowledge of the broader benzamide class of compounds. Furthermore, we will examine the biological activities of its derivatives to illuminate the potential therapeutic avenues for this core scaffold.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 2-Amino-3-methoxybenzamide [1]

| Property | Value |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 2-amino-3-methoxybenzamide |

| CAS Number | 106782-78-9 |

| Appearance | Solid (predicted) |

| Melting Point | 169-170 °C (for the related 2-Amino-3-methoxybenzoic acid)[2] |

| SMILES | COC1=CC=CC(=C1N)C(=O)N |

| InChI | InChI=1S/C8H10N2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |

Synthesis of 2-Amino-3-methoxybenzamide

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 2-Amino-3-methoxybenzamide.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is adapted from general procedures for the synthesis of primary amides from carboxylic acids.

-

Acyl Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-3-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in an inert solvent like dichloromethane (DCM).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the excess SOCl2 or (COCl)2 and solvent under reduced pressure to obtain the crude 2-amino-3-methoxybenzoyl chloride. Caution: These reagents are corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of concentrated ammonium hydroxide (NH4OH) or bubble ammonia gas through the solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield pure 2-Amino-3-methoxybenzamide.

-

Mechanism of Action: A Putative PARP Inhibitor

The benzamide moiety is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[3][4] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs). Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.

Structure-Activity Relationship (SAR) of Benzamide-based PARP Inhibitors:

The inhibitory activity of benzamide derivatives against PARP-1 is attributed to their ability to mimic the nicotinamide portion of the NAD+ cofactor, competing for the same binding site on the enzyme. Key structural features for potent PARP inhibition include:

-

The Carboxamide Group: The amide protons form crucial hydrogen bonds with key amino acid residues in the NAD+ binding pocket of PARP-1.[3]

-

The Aromatic Ring: The benzamide ring occupies the nicotinamide binding site. Substituents on this ring can modulate the binding affinity and selectivity.

Given that 2-Amino-3-methoxybenzamide possesses this critical benzamide scaffold, it is highly probable that it functions as a PARP inhibitor. The amino and methoxy groups at the 2 and 3 positions, respectively, would influence its electronic properties and steric interactions within the PARP active site, thereby determining its specific inhibitory potency and selectivity profile against different PARP family members.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Biological Activities of 2-Amino-3-methoxybenzamide Derivatives

While direct biological data for 2-Amino-3-methoxybenzamide is limited, studies on its derivatives provide valuable insights into the potential therapeutic applications of this chemical scaffold.

Table 2: Biological Activities of 2-Amino-3-methoxybenzamide Derivatives

| Derivative Class | Target/Pathway | Observed Activity | Reference |

| Pyrimidine derivatives with 2-amino-N-methoxybenzamide | EGFR Kinase | Potent anti-tumor activity in Non-small cell lung cancer (NSCLC) cell lines. IC50 values in the nanomolar range for the most active compounds (5d and 5h). | |

| 2-methoxybenzamide derivatives | Hedgehog Signaling Pathway (Smoothened receptor) | Inhibition of the Hedgehog pathway with nanomolar IC50 values. Potential for treating cancers with aberrant Hh signaling. | [5] |

These findings suggest that the 2-Amino-3-methoxybenzamide core can be functionalized to target other critical oncogenic pathways beyond PARP, highlighting its versatility as a scaffold for the development of a diverse range of anti-cancer agents.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 2-Amino-3-methoxybenzamide, a series of in vitro experiments are recommended.

PARP-1 Inhibition Assay

This assay will quantify the direct inhibitory effect of the compound on PARP-1 enzymatic activity.

Protocol: Chemiluminescent PARP-1 Inhibition Assay

This protocol is based on commercially available assay kits.

-

Reagent Preparation:

-

Prepare a stock solution of 2-Amino-3-methoxybenzamide in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound to generate a dose-response curve.

-

Reconstitute recombinant human PARP-1 enzyme, activated DNA, and other assay components as per the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, add the PARP-1 enzyme, activated DNA, and the various concentrations of 2-Amino-3-methoxybenzamide or a known PARP inhibitor (e.g., Olaparib, 3-aminobenzamide) as a positive control. Include a vehicle control (DMSO).

-

Initiate the reaction by adding a biotinylated NAD+ solution.

-

Incubate the plate at room temperature for the recommended time to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone proteins.

-

Stop the reaction and wash the wells.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose chains.

-

After incubation and washing, add a chemiluminescent HRP substrate.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the PARP-1 inhibitory activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro Cancer Cell Line Proliferation Assay

This assay will determine the cytotoxic or cytostatic effects of 2-Amino-3-methoxybenzamide on various cancer cell lines, particularly those with known DNA repair deficiencies.

Protocol: MTT or SRB Cell Viability Assay

-

Cell Culture:

-

Culture cancer cell lines of interest (e.g., BRCA-mutant breast or ovarian cancer cells, and their wild-type counterparts) in appropriate media and conditions.

-

-

Compound Treatment:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 2-Amino-3-methoxybenzamide for a specified duration (e.g., 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

-

-

Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

-

Future Directions and Conclusion

2-Amino-3-methoxybenzamide represents a promising, yet underexplored, chemical entity in the landscape of cancer therapeutics. Its structural similarity to known PARP inhibitors strongly suggests a similar mechanism of action, which warrants direct experimental validation. The demonstrated anti-cancer activity of its derivatives against other key oncogenic targets further underscores the potential of this scaffold in drug discovery.

Future research should focus on:

-

Definitive determination of PARP-1 inhibitory activity: Obtaining a precise IC50 value is crucial.

-

Broad-spectrum kinase profiling: To identify potential off-target effects and novel mechanisms of action.

-

In vivo efficacy studies: Evaluating the anti-tumor activity of 2-Amino-3-methoxybenzamide in animal models of cancer, particularly those with BRCA mutations.

-

Pharmacokinetic and pharmacodynamic studies: To assess its drug-like properties.

References

- Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025). Journal of Molecular Structure. [URL not directly available, but referenced in search results]

-

Structural requirements for potent PARP inhibition. The benzamide... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

- Hydroxamic Acids as PARP-1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones. (2023). ChemMedChem. [URL not directly available, but referenced in search results]

-

Chemical structures of PARP inhibitors including the PARP drug... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

- Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). RSC Advances. [URL not directly available, but referenced in search results]

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2016). Molecules. [URL not directly available, but referenced in search results]

-

2-Amino-3-methoxybenzamide. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

- Role of PARP-1 structural and functional features in PARP-1 inhibitors development. (2025). Bioorganic Chemistry. [URL not directly available, but referenced in search results]

-

Structure activity model of PARP-1 inhibitors derived from the... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Summary of the IC50 and IC90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Impact Therapeutics identifies PARP inhibitors. (2022). BioWorld. Retrieved February 10, 2026, from [Link]

- Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [URL not directly available, but referenced in search results]

- Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. (2021). Blood Cancer Discovery. [URL not directly available, but referenced in search results]

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (2015). In The Practice of Medicinal Chemistry. Elsevier. [URL not directly available, but referenced in search results]

-

2-Amino-3-methoxybenzoic acid. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences. [URL not directly available, but referenced in search results]

-

2-Amino-3-methoxybenzoic acid. (n.d.). SpectraBase. Retrieved February 10, 2026, from [Link]

- Second-Generation AURKA-Targeting PROTACs: Structural Optimization toward in Vivo Degradation in Neuroblastoma. (2025). Journal of Medicinal Chemistry. [URL not directly available, but referenced in search results]

- In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (2006). Molecular Cancer Therapeutics. [URL not directly available, but referenced in search results]

- Discovery, Optimization, and Cellular Activities of 2-(Aroylamino)cinnamamide Derivatives Against Colon Cancer. (2021). Molecules. [URL not directly available, but referenced in search results]

- Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer. (2021). Journal of Experimental & Clinical Cancer Research. [URL not directly available, but referenced in search results]

Sources

Technical Guide: Safety and Handling of 2-Amino-3-methoxybenzamide

Executive Summary

2-Amino-3-methoxybenzamide (CAS: 106782-78-9 ) is a specialized substituted benzamide derivative frequently utilized as a pharmacophore in medicinal chemistry, particularly in the synthesis of PARP inhibitors, antibacterial agents targeting FtsZ, and other bioactive heterocycles.[1][2][3]

While often categorized under general organic irritants, its specific structural features—an electron-rich aniline moiety adjacent to an amide—necessitate precise handling protocols to prevent oxidative degradation and ensure operator safety. This guide synthesizes physicochemical data with field-proven handling strategies for research and drug development environments.

Physicochemical Profile & Stability

Understanding the physical state and solubility profile is the first line of defense in establishing safe handling procedures.

| Property | Specification | Operational Implication |

| CAS Number | 106782-78-9 | Unique identifier for SDS retrieval. |

| Physical State | Solid (White to light beige powder) | Dust generation is the primary exposure vector. |

| Melting Point | 162–164 °C | Stable solid at room temperature; melt processing requires specific controls. |

| Solubility | Soluble in DMSO, Methanol | Use compatible solvents for stock solutions; avoid aqueous storage. |

| Storage Condition | 2–8 °C, Dark, Inert Atmosphere | Critical: The amino group is susceptible to photo-oxidation. Store in amber vials under Nitrogen/Argon. |

| Molecular Weight | 166.18 g/mol | Calculation basis for stoichiometry. |

Expert Insight: The presence of the ortho-amino group relative to the methoxy substituent creates an electron-rich system. While the amide bond is relatively robust, the aniline nitrogen can undergo slow oxidation if exposed to light and air over prolonged periods, turning the white solid to a beige/brown crust. Always purge headspace with nitrogen after use.

Hazard Identification (GHS Classification)

This compound is classified as an Irritant with specific target organ toxicity.[4] It is not currently classified as a carcinogen, but its pharmacological activity implies it should be treated as a potential bioactive agent.

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4][6][7][8] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[3][4][6][7][8] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[4][6] |

Signal Word: WARNING

Engineering Controls & PPE

Trustworthy safety relies on redundancy: engineering controls first, PPE second.

Engineering Controls[3]

-

Primary Containment: All weighing and transfer operations of the solid must be performed inside a Chemical Fume Hood certified with a face velocity of 0.5 m/s (100 fpm).

-

Dust Control: If handling quantities >10g, use a static-dissipative weighing funnel to prevent powder dispersal.

-

Inert Atmosphere: For long-term storage or sensitive reactions, handle within a glovebox or use Schlenk lines to maintain an N2/Ar atmosphere.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Nitrile Gloves (minimum 0.11 mm thickness) are sufficient for incidental splash protection.

-

Rationale: Amides can permeate latex; Nitrile offers superior chemical resistance to the likely solvents (DMSO/Methanol) used with this compound. Change gloves immediately upon contamination.

-

-

Eye Protection: Chemical Safety Goggles (ANSI Z87.1) are mandatory. Safety glasses with side shields are insufficient due to the risk of fine dust entering the eye.

-

Respiratory Protection: If fume hood work is impossible (not recommended), a P95 or N95 particulate respirator is the minimum requirement to prevent inhalation of the solid dust (H335).

Operational Workflow: Safe Handling Protocol

The following diagram outlines the decision logic for handling 2-Amino-3-methoxybenzamide, ensuring material integrity and operator safety.

Figure 1: Operational decision tree for assessing material quality and handling flow.

Synthesis & Application Context

As a nucleophilic building block, 2-Amino-3-methoxybenzamide is often subjected to acylation or cyclization.

Standard Protocol for Nucleophilic Attack:

-

Solvent Selection: Dissolve the amine in anhydrous DMF or DMSO. Avoid protic solvents if reacting with acid chlorides to prevent competitive hydrolysis.

-

Base: Use a non-nucleophilic base (e.g., DIPEA or TEA) to scavenge HCl generated during acylation.

-

Temperature: Start reactions at 0 °C to control exotherms, then warm to room temperature. The electron-donating methoxy group at the 3-position activates the amino group, making it potentially more reactive than unsubstituted benzamides.

Emergency & First Aid Protocols

Self-validating safety requires knowing "What if?".

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse immediately with water for 15+ minutes. Lift eyelids. | H319: The solid is a severe irritant; mechanical abrasion combined with chemical irritation can cause damage. |

| Skin Contact | Wash with soap and water.[3][4][9][10] Remove contaminated clothing.[3][6][10] | H315: Lipophilic nature allows skin interaction; soap is required to emulsify and remove it. |

| Inhalation | Move to fresh air.[3][4][6][9][10] If breathing is difficult, give oxygen. | H335: Dust can cause bronchospasm. Removal from the source is the primary treatment. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call Poison Control. | H302: Harmful if swallowed.[5][6][7][8] Vomiting may increase aspiration risk. |

Waste Disposal

-

Solid Waste: Contaminated paper towels, gloves, and weighing boats must be disposed of in Hazardous Solid Waste containers.

-

Liquid Waste: Solutions containing this compound should be segregated into Non-Halogenated Organic Waste (unless the solvent is halogenated like DCM).

-

Environmental: Do not flush down the drain. While specific ecotoxicity data is limited, benzamide derivatives can be persistent.

References

-

BLD Pharm. (2024).[11] Safety Data Sheet: 2-Amino-3-methoxybenzamide (CAS 106782-78-9).[1][2][3] Retrieved from

-

ChemicalBook. (2023). 3-Methoxy-2-aminobenzamide Properties and Safety. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18536571, 2-Amino-3-methoxybenzamide. Retrieved from

-

Fluorochem. (2024).[7][10][12] Product Specification: 2-Amino-3-methoxybenzamide. Retrieved from

Sources

- 1. 3-METHOXY-2-AMINOBENZAMIDE | 106782-78-9 [chemicalbook.com]

- 2. indiamart.com [indiamart.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. echemi.com [echemi.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. 2-Amino-3-methylbenzamide | C8H10N2O | CID 14221807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

- 11. 4-(2-Amino-3-methoxyphenoxy)-3-methoxybenzamide | C15H16N2O4 | CID 104260112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Amino-3-methoxybenzamide as a Privileged Scaffold

High-Purity Synthesis, Characterization, and Downstream Cyclization Protocols

Part 1: Introduction & Strategic Value

2-Amino-3-methoxybenzamide (CAS: 141416-09-5 / Analogous to 3-methoxy-anthranilamide) represents a critical "privileged scaffold" in medicinal chemistry. Unlike its meta-substituted isomer (3-aminobenzamide), which is a classic Poly(ADP-ribose) polymerase (PARP) inhibitor, the ortho-amino arrangement of this molecule positions it as a high-value synthon for heterocycle construction—specifically quinazolin-4(3H)-ones .

The 3-methoxy substituent provides unique steric and electronic properties (electron-donating) that influence both the reactivity of the aniline nitrogen during cyclization and the solubility profiles of the final drug candidates. This guide details the optimized synthesis of the scaffold and its transformation into bioactive quinazolinone cores, a structure ubiquitous in kinase inhibitors (e.g., EGFR inhibitors) and antiviral agents.

Part 2: Chemical Synthesis & Optimization

Core Directive: Catalytic Hydrogenation of 2-Nitro-3-methoxybenzamide

The most robust route to high-purity 2-amino-3-methoxybenzamide is the catalytic hydrogenation of its nitro-precursor. While chemical reductions (Fe/HCl, SnCl2) exist, they often result in metal contamination and difficult workups. The protocol below utilizes Pd/C with strict temperature control to prevent hydrodehalogenation (if other functional groups are present in derivatives) and ensure complete conversion.

Protocol A: Catalytic Hydrogenation

Reagents:

-

Precursor: 2-Nitro-3-methoxybenzamide (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

-

Solvent: Methanol (anhydrous preferred)

-

Hydrogen Source: H2 gas (balloon or low-pressure Parr shaker)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

In a fume hood, charge a clean, dry round-bottom flask with 2-Nitro-3-methoxybenzamide (5.0 g, 25.5 mmol).

-

Add Methanol (50 mL). The starting material may not fully dissolve immediately; this is acceptable.

-

Critical Step: Carefully add 10% Pd/C (0.5 g). Safety Note: Pd/C is pyrophoric when dry. Always keep it wet with solvent and add it under an inert blanket (Nitrogen/Argon) if possible.

-

-

Hydrogenation:

-

Purge the flask with Nitrogen (3 cycles) to remove Oxygen.

-

Switch to Hydrogen atmosphere (Balloon pressure is sufficient for this substrate).

-

Stir vigorously at Room Temperature (20-25°C) .

-

Observation: The reaction is slightly exothermic. The yellow suspension of the nitro compound will gradually turn into a colorless (or light gray) solution as the amino-product forms and dissolves.

-

-

Monitoring (Self-Validation):

-

TLC System: Ethyl Acetate/Hexane (1:1).

-

Endpoint: Disappearance of the low-Rf yellow nitro spot and appearance of a highly fluorescent blue/purple spot (amine) under UV (254/366 nm).

-

Timeframe: Typically 4–6 hours.

-

-

Workup:

-

Filter the reaction mixture through a Celite 545 pad to remove the Pd/C catalyst. Wash the pad with warm Methanol (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to obtain a solid residue.

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1) if the crude purity is <95%.

-

Yield Expectation: 85–92% (Off-white crystalline solid).

-

Part 3: Quality Control & Characterization

Trustworthiness in chemical biology relies on rigorous characterization. The following data confirms the identity of the scaffold.

| Parameter | Specification / Expected Value | Mechanistic Insight |

| Appearance | Off-white to pale beige solid | Oxidation of aniline amines can darken color; store under N2. |

| 1H NMR (DMSO-d6) | δ 7.2–6.5 (m, 3H, Ar-H) | Aromatic region showing 1,2,3-substitution pattern. |

| 1H NMR (Methoxy) | δ ~3.80 (s, 3H) | Distinct singlet; confirms the ether linkage is intact. |

| 1H NMR (Amine) | δ ~6.0–6.5 (br s, 2H) | Broad singlet, D2O exchangeable. Upfield shift vs Nitro. |

| 1H NMR (Amide) | δ ~7.8, 7.2 (br s, 2H) | Distinct diastereotopic amide protons due to restricted rotation. |

| HPLC Purity | > 98.0% (AUC) | Required for downstream library synthesis to prevent side-reactions. |

Part 4: Downstream Application (The "Why")

Protocol B: Cyclization to 8-Methoxyquinazolin-4(3H)-one

This is the primary utility of 2-amino-3-methoxybenzamide. By reacting the ortho-amino amide with a one-carbon source, we generate the quinazolinone core. The 3-methoxy group in the starting material becomes the 8-methoxy group in the final heterocycle, a position known to improve metabolic stability in drug candidates.

Reagents:

-

Substrate: 2-Amino-3-methoxybenzamide (1.0 eq)

-

Cyclizing Agent: Triethyl Orthoformate (TEOF) (5.0 eq) - Acts as both reagent and solvent.

-

Catalyst: Ammonium Acetate (0.1 eq) or p-TsOH (catalytic).

Methodology:

-

Mix the substrate and TEOF in a round-bottom flask.

-

Add the catalyst.

-

Reflux (146°C) for 3–5 hours. The reaction drives off Ethanol.

-

Cool to room temperature. The product, 8-methoxyquinazolin-4(3H)-one , typically precipitates out.

-

Filter and wash with cold ether.

Part 5: Visualization of Workflows

The following diagram illustrates the synthesis logic and the divergent applications of the scaffold.

Caption: Figure 1. Synthetic pathway from nitro-precursor to the amino-benzamide scaffold, highlighting the primary divergence into quinazolinone synthesis versus direct biological screening.

Part 6: Scientific Integrity & References

Mechanistic Note on PARP Inhibition

While 3-aminobenzamide is a well-documented PARP inhibitor, 2-amino-3-methoxybenzamide serves primarily as a synthetic intermediate. The shift of the amine from the meta (3-position) to the ortho (2-position) facilitates intramolecular hydrogen bonding with the amide carbonyl, potentially locking the conformation in a way that reduces affinity for the PARP NAD+ binding pocket compared to the 3-isomer. However, it remains a vital "negative control" or starting point for structure-activity relationship (SAR) libraries.

References

-

Griffin, R. J., et al. "Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP-1)." Journal of Medicinal Chemistry, vol. 41, no. 26, 1998, pp. 5247-5256.

-

Sriram, D., et al. "Synthesis and antiviral activity of 2,3-disubstituted quinazolin-4(3H)-ones." Chemistry of Heterocyclic Compounds, vol. 46, 2011, pp. 1134–1139.

-

PubChem Compound Summary. "2-Amino-3-methoxybenzamide (CID 18536571)." National Center for Biotechnology Information.

-

Costantino, G., et al. "Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Benzamides and Quinazolinones." Journal of Medicinal Chemistry, vol. 44, no. 23, 2001, pp. 3786–3794.

The Synthetic Versatility of 2-Amino-3-methoxybenzamide: A Gateway to Bioactive Heterocycles

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Amino-3-methoxybenzamide, a readily accessible anthranilamide derivative, has emerged as a valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its unique structural arrangement, featuring a nucleophilic aniline moiety, a carboxamide group, and an electron-donating methoxy group on the aromatic ring, provides a powerful platform for the construction of fused heterocyclic systems. These systems form the core of numerous biologically active molecules and pharmaceutical agents.